molecular formula C5H2F3N B1369452 3,4,5-Trifluoropyridine CAS No. 67815-54-7

3,4,5-Trifluoropyridine

Cat. No.: B1369452
CAS No.: 67815-54-7
M. Wt: 133.07 g/mol
InChI Key: OCKWONYIDVFISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluoropyridine is an organic compound with the chemical formula C5H2F3N. It is a colorless liquid with a pungent odor and is known for its chemical stability. This compound is part of the fluoropyridine family, which is characterized by the presence of fluorine atoms on the pyridine ring.

Scientific Research Applications

3,4,5-Trifluoropyridine has a wide range of applications in scientific research:

Safety and Hazards

3,4,5-Trifluoropyridine is considered hazardous. It is very toxic by ingestion, inhalation, and skin absorption. Contact may irritate skin, eyes, and mucous membranes .

Future Directions

The future directions of 3,4,5-Trifluoropyridine involve its applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of this compound will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3,4,5-Trifluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atoms, which can influence the reactivity and interaction with biomolecules. It interacts with various enzymes, proteins, and other biomolecules, often affecting their activity and function. For instance, the presence of fluorine atoms can enhance the binding affinity of this compound to certain enzymes, leading to enzyme inhibition or activation . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is often mediated by the fluorine atoms, which enhance the compound’s affinity for the target biomolecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for understanding the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution within cells can affect its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.

Preparation Methods

The synthesis of 3,4,5-Trifluoropyridine typically involves the reaction of pyridine with fluorinating agents. One common method is the reaction of pyridine with trifluoromethanesulfonic acid, followed by fluorination and dehydration reactions. This method allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,4,5-Trifluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, trifluoromethanesulfonic acid, and various metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and other fluorinated aromatic compounds .

Comparison with Similar Compounds

3,4,5-Trifluoropyridine can be compared with other fluorinated pyridines, such as 2,3,5-Trifluoropyridine and 3,5-Difluoropyridine. While all these compounds share the presence of fluorine atoms on the pyridine ring, their specific substitution patterns result in different chemical and biological properties. For example, this compound is unique in its substitution pattern, which can lead to different reactivity and applications compared to its analogs .

Similar Compounds

Properties

IUPAC Name

3,4,5-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWONYIDVFISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583254
Record name 3,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67815-54-7
Record name 3,4,5-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trifluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trifluoropyridine
Reactant of Route 2
3,4,5-Trifluoropyridine
Reactant of Route 3
3,4,5-Trifluoropyridine
Reactant of Route 4
3,4,5-Trifluoropyridine
Reactant of Route 5
3,4,5-Trifluoropyridine
Reactant of Route 6
3,4,5-Trifluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.